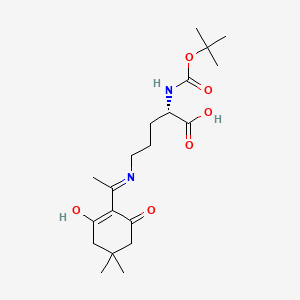
Boc-Orn(Dde)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Orn(Dde)-OH: is a compound used in peptide synthesis, specifically as a protected form of the amino acid ornithine. The compound contains a tert-butoxycarbonyl (Boc) group protecting the alpha-amino group and a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) group protecting the side-chain amino group of ornithine. This dual protection allows for selective deprotection and subsequent reactions in peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Orn(Dde)-OH typically involves the protection of the alpha-amino group of ornithine with a tert-butoxycarbonyl group and the side-chain amino group with a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl group. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) for the Boc protection and 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl chloride for the Dde protection .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase synthesis techniques to ensure high yield and purity .
化学反应分析
Types of Reactions: Boc-Orn(Dde)-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Boc and Dde protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions:
Deprotection of Boc Group: Typically achieved using trifluoroacetic acid (TFA) in dichloromethane or neat conditions.
Deprotection of Dde Group: Achieved using hydrazine in dimethylformamide (DMF).
Coupling Reactions: Often involve the use of coupling reagents like diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Major Products Formed:
Deprotected Ornithine: After removal of the Boc and Dde groups.
Peptides: Formed through coupling reactions with other amino acids.
科学研究应用
Boc-Orn(Dde)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme mechanisms.
Medicine: Aids in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of synthetic peptides for research and commercial purposes
作用机制
The mechanism of action of Boc-Orn(Dde)-OH involves the selective protection and deprotection of the amino groups of ornithine. The Boc group protects the alpha-amino group, allowing for selective reactions at the side-chain amino group. The Dde group protects the side-chain amino group, enabling selective reactions at the alpha-amino group. This selective protection and deprotection facilitate the stepwise synthesis of peptides .
相似化合物的比较
Boc-Orn(Z)-OH: Similar to Boc-Orn(Dde)-OH but uses a benzyloxycarbonyl (Z) group for side-chain protection.
Fmoc-Orn(Dde)-OH: Uses a 9-fluorenylmethyloxycarbonyl (Fmoc) group for alpha-amino protection instead of Boc.
Uniqueness: this compound is unique due to its dual protection strategy, which allows for selective deprotection and reactions. This makes it particularly useful in the synthesis of complex peptides where selective protection and deprotection are crucial .
属性
IUPAC Name |
(2S)-5-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O6/c1-12(16-14(23)10-20(5,6)11-15(16)24)21-9-7-8-13(17(25)26)22-18(27)28-19(2,3)4/h13,23H,7-11H2,1-6H3,(H,22,27)(H,25,26)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGXGXOCUDAHBK-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
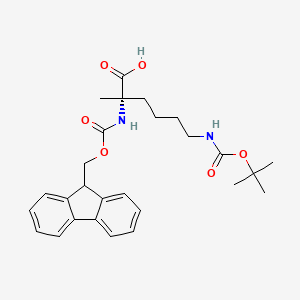
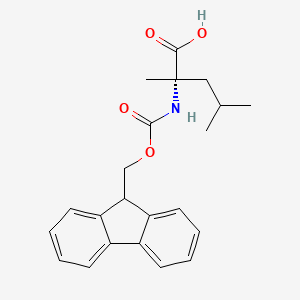
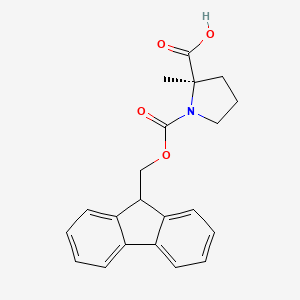
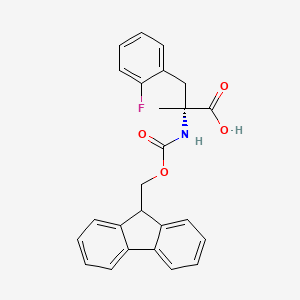
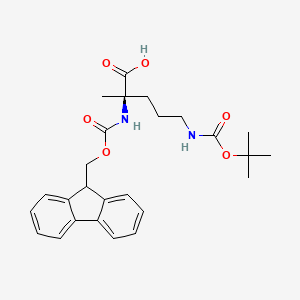
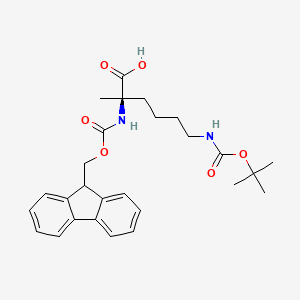
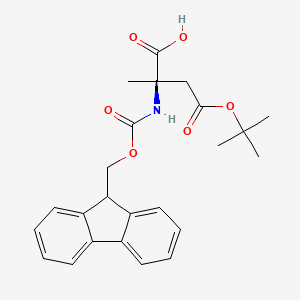
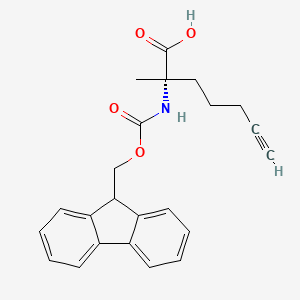
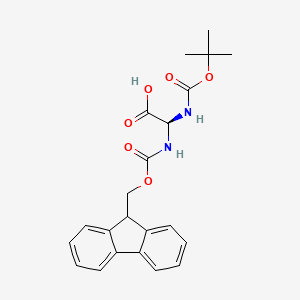
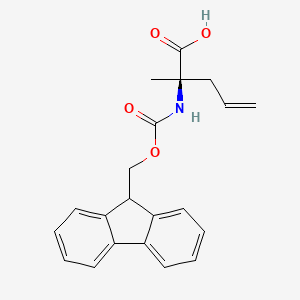
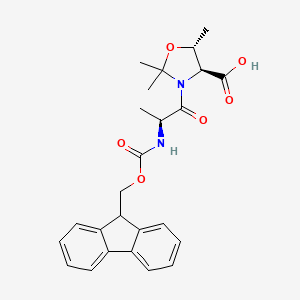

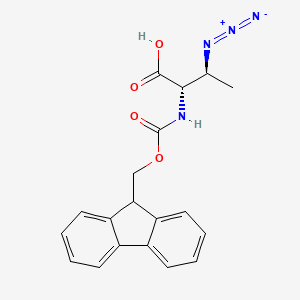
![2-[4-aminobutyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid;hydrochloride](/img/structure/B613600.png)
